molecular formula C8H10N2O3 B2372957 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid CAS No. 1933596-07-6

6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B2372957
CAS No.: 1933596-07-6
M. Wt: 182.179
InChI Key: XBMYGSKRORVPNY-UHFFFAOYSA-N
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Description

6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by its unique furo[3,4-c]pyrazole structure, which includes a fused ring system with both furan and pyrazole components.

Scientific Research Applications

6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable furan derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific structural features and the presence of both furan and pyrazole rings.

Properties

IUPAC Name

6,6-dimethyl-1,4-dihydrofuro[3,4-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(2)6-4(3-13-8)5(7(11)12)9-10-6/h3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMYGSKRORVPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C(=NN2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1933596-07-6
Record name 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid
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